molecular formula C9H10ClN3O2 B2601230 1-(6-Chloropyridazin-3-yl)proline CAS No. 1008387-77-6

1-(6-Chloropyridazin-3-yl)proline

Cat. No. B2601230
CAS RN: 1008387-77-6
M. Wt: 227.65
InChI Key: GRMDAHGBUDZQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Chloropyridazin-3-yl)proline” is a chemical compound . It is related to “1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid” which has a CAS Number of 339276-36-7 and a linear formula of C10H12ClN3O2 .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde . The synthesis and conformational analysis of [3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino [4,5-b]Quinoxalin-2 (1Н)-yl] (Phenyl)Methanone have also been reported .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide resulted in several products . Transition metal complexes of pyridazine-based ligands have also been synthesized .

Scientific Research Applications

Roles of Glycine Betaine and Proline in Improving Plant Abiotic Stress Resistance

Research indicates that proline plays a significant role in enhancing plant resistance to various environmental stresses, such as drought, salinity, and extreme temperatures. Proline and glycine betaine are known to contribute to osmotic adjustment, enzyme and membrane integrity, and stress tolerance in plants. The application of proline exogenously has been shown to increase growth and yield under stress conditions, suggesting its potential in agricultural applications to mitigate the effects of abiotic stress (Ashraf & Foolad, 2007).

Behavioral and Neurochemical Effects of Proline

Proline has been identified as having critical roles in primary metabolism and physiological functions in humans and animals. Elevated levels of proline are linked to neurological symptoms and brain abnormalities, suggesting its significance in medical research focused on understanding the neuropathophysiology of certain disorders (Wyse & Netto, 2011).

Antioxidant Capacity and Health Benefits

Proline's involvement in antioxidant reactions, specifically through the ABTS/PP decolorization assay, highlights its potential in evaluating and enhancing antioxidant capacities of compounds. This property is crucial in developing strategies for combating oxidative stress in biological systems, indicating proline's importance in biomedical and pharmaceutical research (Ilyasov et al., 2020).

Proline in Plant Defense Against Pathogens

The metabolism of proline and pyrroline-5-carboxylate plays a critical role in plant defense mechanisms against pathogens. This suggests the potential of proline and its derivatives in developing disease-resistant crops, providing a link to its possible application in genetic engineering and plant pathology research (Qamar et al., 2015).

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-7-3-4-8(12-11-7)13-5-1-2-6(13)9(14)15/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDAHGBUDZQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NN=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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